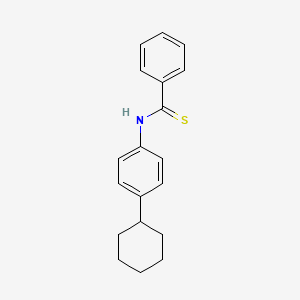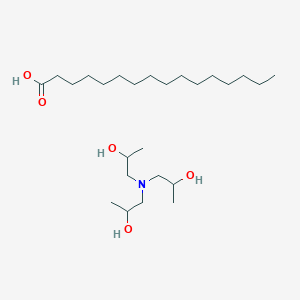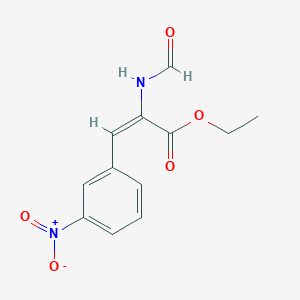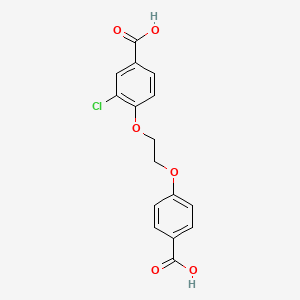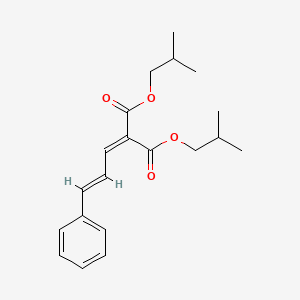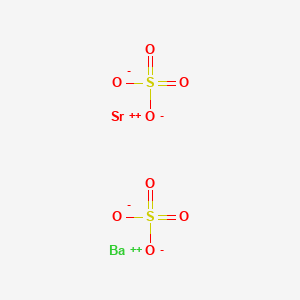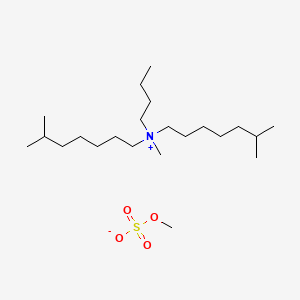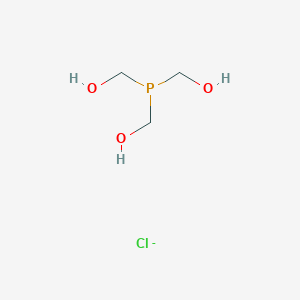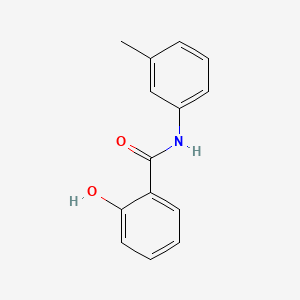
Benzamide, 2-hydroxy-N-(3-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-N-(m-tolyl)benzamide is an organic compound with the molecular formula C14H13NO2 It is a derivative of benzamide, where the amide nitrogen is substituted with a meta-tolyl group and the benzene ring is hydroxylated at the ortho position relative to the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-(m-tolyl)benzamide typically involves the condensation of 2-hydroxybenzoic acid (salicylic acid) with m-toluidine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction conditions often include heating the mixture to reflux temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of 2-Hydroxy-N-(m-tolyl)benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve recrystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N-(m-tolyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst can be employed.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It has been investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-N-(m-tolyl)benzamide depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The hydroxyl and amide groups can form hydrogen bonds with target molecules, while the aromatic ring can participate in π-π interactions, enhancing its binding affinity.
Comparison with Similar Compounds
2-Hydroxy-N-(m-tolyl)benzamide can be compared with other benzamide derivatives, such as:
2-Hydroxy-N-phenylbenzamide: Lacks the methyl group on the aromatic ring, which may affect its binding properties and reactivity.
N-(m-tolyl)benzamide: Lacks the hydroxyl group, which may reduce its ability to form hydrogen bonds.
2-Hydroxy-N-(p-tolyl)benzamide: The methyl group is in the para position, which may influence its steric and electronic properties.
The presence of both the hydroxyl and m-tolyl groups in 2-Hydroxy-N-(m-tolyl)benzamide makes it unique, providing a balance of hydrophilic and hydrophobic characteristics that can enhance its versatility in various applications.
Properties
CAS No. |
7133-57-5 |
|---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
2-hydroxy-N-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C14H13NO2/c1-10-5-4-6-11(9-10)15-14(17)12-7-2-3-8-13(12)16/h2-9,16H,1H3,(H,15,17) |
InChI Key |
MRVOFXWTGKUCRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



